3-(4-Iodophenyl)pyrrolidine
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Overview
Description
3-(4-Iodophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-iodophenyl group
Preparation Methods
The synthesis of 3-(4-Iodophenyl)pyrrolidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-Iodophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Iodophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This enables the compound to bind selectively to target proteins, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
3-(4-Iodophenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The presence of the 4-iodophenyl group in this compound imparts unique properties, making it distinct from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable tool in the synthesis of complex molecules and the exploration of new therapeutic applications.
Properties
Molecular Formula |
C10H12IN |
---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
3-(4-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 |
InChI Key |
PORUEKSEZRUYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)I |
Origin of Product |
United States |
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